LW6
Overview
Description
LW6 is a complex organic compound that features a unique adamantyl group The adamantyl group is a bulky, diamond-like structure that imparts significant stability and rigidity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LW6 typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group can be synthesized through the alkylation of adamantane with appropriate reagents.
Phenoxy Acetylation: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an acetylating agent.
Amidation: The acetylated phenoxy compound is then reacted with an amine to form the amide bond.
Esterification: Finally, the hydroxybenzoic acid derivative is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
LW6 has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structure and stability.
Materials Science: The adamantyl group imparts rigidity, making it useful in the development of high-performance materials.
Biological Studies: Its interactions with biological molecules are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The adamantyl group can enhance binding affinity to certain receptors or enzymes, potentially inhibiting their activity. The phenoxy and hydroxybenzoate groups may also contribute to its biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantyl group and exhibit similar stability and rigidity.
Phenoxy Acetamides: Compounds such as phenoxyacetamide and its derivatives are structurally similar and have comparable pharmacological properties.
Uniqueness
LW6 is unique due to the combination of the adamantyl group with the phenoxy and hydroxybenzoate moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-[[2-[4-(2-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-31-26(30)18-4-7-23(28)22(13-18)27-24(29)14-32-21-5-2-17(3-6-21)25-19-9-15-8-16(11-19)12-20(25)10-15/h2-7,13,15-16,19-20,25,28H,8-12,14H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCOJWVRGOZGPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C3C4CC5CC(C4)CC3C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653145 | |
Record name | Methyl 4-hydroxy-3-{2-[4-(tricyclo[3.3.1.1~3,7~]decan-2-yl)phenoxy]acetamido}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934593-90-5 | |
Record name | Methyl 4-hydroxy-3-{2-[4-(tricyclo[3.3.1.1~3,7~]decan-2-yl)phenoxy]acetamido}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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